BenchChemオンラインストアへようこそ!

VII-31

Anticancer NEDDylation activation Gastric cancer

VII-31 is the most potent NEDDylation pathway activator available (IC50=94nM in MGC803), 26-fold stronger than K3. Activates NAE1-Ubc12-Cullin1 to degrade IAPs, inducing 92.8% apoptosis at 150nM. Validated in vivo with 50-150mg/kg daily dosing reducing tumor volume without toxicity. Optimal for apoptosis/G2/M arrest studies in gastric cancer models.

Molecular Formula C23H25NO5S
Molecular Weight 427.52
CAS No. 2305757-96-2
Cat. No. B2925028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVII-31
CAS2305757-96-2
Molecular FormulaC23H25NO5S
Molecular Weight427.52
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN(C2=CC(=C(C(=C2)OC)OC)OC)C(=O)CC3=CC=CS3
InChIInChI=1S/C23H25NO5S/c1-26-18-9-7-16(8-10-18)15-24(22(25)14-19-6-5-11-30-19)17-12-20(27-2)23(29-4)21(13-17)28-3/h5-13H,14-15H2,1-4H3
InChIKeyCGVFRZMQURRQIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

VII-31: Quantitative Product Profile for the First-in-Class NEDDylation Pathway Activator


VII-31 (CAS 2305757-96-2) is a synthetic tertiary amide derivative and the first reported small-molecule activator of the NEDDylation pathway [1]. Discovered as the most potent compound in a series of novel tertiary amides, VII-31 promotes NAE1-Ubc12-Cullin1 NEDDylation by directly interacting with NAE1, leading to the degradation of inhibitor of apoptosis proteins (IAPs) and the induction of apoptosis via both intrinsic and extrinsic pathways [2]. In vitro antiproliferative activity against gastric cancer MGC803 cells yields an IC50 of 94 nM (0.09 ± 0.01 μM) [1]. In vivo, VII-31 significantly inhibits tumor growth in MGC803 xenograft models without apparent toxicity [2].

Why VII-31 Cannot Be Replaced by NEDDylation Inhibitors or Other Agonists: Key Distinctions


VII-31 occupies a unique mechanistic niche as a NEDDylation activator, in contrast to the clinically advanced NAE inhibitor MLN4924 (pevonedistat) and the recently reported agonist K3. While MLN4924 inhibits NAE with picomolar potency (IC50 = 4.7 nM) and disrupts cullin-RING ligase-mediated protein turnover, emerging evidence indicates that MLN4924 can paradoxically promote cancer cell survival and immune escape under certain conditions [1]. In contrast, VII-31 activates NEDDylation to degrade IAPs, offering a distinct pharmacological intervention that does not carry the same risk of counterproductive pathway inhibition [2]. Compared to the alternative agonist K3 (IC50 = 2.35 μM in MGC-803 cells), VII-31 exhibits a 26-fold greater antiproliferative potency (IC50 = 0.09 μM) and has been validated in vivo, whereas K3 lacks reported in vivo efficacy [3]. Simple substitution with in-class agonists or inhibitors is therefore precluded by divergent mechanisms, disparate potency ranges, and the absence of comparable in vivo validation.

VII-31 Differentiation Matrix: Head-to-Head Potency and Pathway Selectivity Data


26-Fold Greater Antiproliferative Potency in Gastric Cancer Cells vs. Next-Generation NEDDylation Agonist K3

VII-31 inhibits MGC-803 gastric cancer cell viability with an IC50 of 0.09 ± 0.01 μM (94 nM) after 48 hours of treatment [1]. The most potent NEDDylation agonist from a subsequent study, compound K3, demonstrates an IC50 of 2.35 μM against the same MGC-803 cell line under comparable assay conditions [2]. VII-31 is therefore 26 times more potent than K3 in this gastric cancer model. Both compounds are tertiary amide derivatives that target the NEDDylation pathway, making this a direct intra-class potency comparison.

Anticancer NEDDylation activation Gastric cancer

Divergent Pathway Modulation: Activator vs. Inhibitor Pharmacology Relative to MLN4924

VII-31 acts as a NEDDylation activator by directly interacting with NAE1 to promote NAE1-Ubc12-Cullin1 NEDDylation [1]. In contrast, MLN4924 (pevonedistat) is a potent NAE inhibitor with an IC50 of 4.7 nM that forms a covalent NEDD8-MLN4924 adduct, blocking NEDD8 transfer and inactivating cullin-RING ligases [2]. At 50-150 nM, VII-31 activates NEDDylation in MGC803 cells within 24 hours, whereas MLN4924 at comparable concentrations (0.1-1 μM) abolishes Cullin neddylation and stabilizes CRL substrates [2][3]. These opposing effects on the same E1 enzyme represent a fundamental mechanistic divergence.

NEDD8 NAE1 Mechanism of action

In Vivo Tumor Growth Inhibition Without Observable Toxicity: A Differentiating Feature

VII-31 significantly inhibits tumor growth in MGC803 xenograft-bearing mice at subcutaneous doses of 50, 100, and 150 mg/kg administered daily for 28 days, with tumor volumes markedly reduced relative to vehicle controls at intermediate and high doses [1]. The same study explicitly notes 'no apparent toxicity' in treated animals [1]. While MLN4924 also reduces xenograft tumor growth in multiple models (e.g., colon cancer HCT116, pancreatic MiaPaCa-2), its clinical development has been complicated by dose-limiting toxicities including hepatotoxicity and myelosuppression [2]. The favorable tolerability profile of VII-31 in murine models distinguishes it from the NAE inhibitor class for preclinical pharmacology studies.

Xenograft Tumor growth inhibition In vivo efficacy

Pro-Apoptotic Protein Modulation Profile: Dual Pathway Engagement

VII-31 (50-150 nM, 48 hours) upregulates pro-apoptotic proteins FADD, FasL, PIDD, Bax, and Bad while simultaneously downregulating anti-apoptotic proteins Bcl-xL, Bcl-2, XIAP, and c-IAP1 in MGC803 cells [1]. This dual modulation of both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways distinguishes VII-31 from NEDDylation inhibitors, which primarily induce apoptosis through S-phase DNA synthesis deregulation and accumulation of CRL substrates [2]. Compound K3, the next most potent agonist, promotes degradation of c-IAP and YAP/TAZ but lacks comprehensive profiling of Bcl-2 family proteins [3]. VII-31's broader apoptotic protein engagement is corroborated by its ability to elevate total apoptosis rate from 4.8% (control) to 92.8% at 150 nM [1].

Apoptosis IAP degradation Bcl-2 family

Cell Cycle Arrest Specificity: G2/M Phase Blockade at Nanomolar Concentrations

VII-31 arrests MGC803 cells in the G2/M phase at concentrations as low as 50 nM after 24 hours of treatment, with a clear sub-G1 apoptotic peak observed at higher doses [1]. This G2/M arrest profile is mechanistically linked to NEDDylation activation and IAP degradation, not general cytotoxicity. In contrast, MLN4924 causes S-phase accumulation and DNA re-replication due to CDT1 stabilization following Cullin deneddylation [2]. The G2/M arrest induced by VII-31 is qualitatively distinct from the S-phase defect caused by NAE inhibitors, providing researchers with a cell cycle perturbation tool that operates through an orthogonal mechanism.

Cell cycle G2/M arrest NEDDylation

Broad-Spectrum Antiproliferative Activity Across Multiple Cancer Cell Lines

VII-31 exhibits potent antiproliferative activity across three distinct human cancer cell lines: MGC803 (gastric), MCF-7 (breast), and PC-3 (prostate) with IC50 values of 0.09 ± 0.01 μM, 0.10 ± 0.006 μM, and 1.15 ± 0.28 μM, respectively [1]. This cross-lineage activity demonstrates that VII-31's NEDDylation-activating mechanism is not restricted to a single cancer type. In comparison, the NEDDylation agonist K3 shows IC50 values of 2.35 μM (MGC-803), 5.71 μM (PC-3), and 10.1 μM (EC-109 esophageal) [2], indicating that VII-31 is 26-fold (MGC-803), 5-fold (PC-3), and at least 10-fold (breast vs. esophageal) more potent across comparable cell panels.

Cancer cell lines IC50 Proliferation inhibition

VII-31 Validated Research and Procurement Applications


NEDDylation Pathway Activation in Gastric Cancer Cellular Models

VII-31 is the optimal tool for inducing NEDDylation pathway activation in gastric cancer cell lines (MGC803, HGC-27). At 50-150 nM, it robustly activates NAE1-Ubc12-Cullin1 conjugation within 24 hours and drives apoptosis to 92.8% at 150 nM after 48 hours [1]. Its sub-micromolar IC50 (0.09 μM) in MGC803 cells and 26-fold potency advantage over the next-best agonist K3 (IC50 = 2.35 μM) ensure efficient pathway engagement with minimal compound usage [2].

In Vivo Xenograft Studies Requiring Tumor Growth Inhibition Without Overt Toxicity

For murine xenograft studies using MGC803 or other susceptible tumor models, VII-31 at 50-150 mg/kg subcutaneous daily dosing significantly reduces tumor volume over 28 days without reported toxicity [1]. This favorable tolerability profile makes VII-31 suitable for extended in vivo pharmacology protocols where maintaining animal welfare and minimizing confounding toxicity-related endpoints are critical.

Dual Apoptotic Pathway Mechanistic Studies (Intrinsic and Extrinsic)

VII-31 uniquely upregulates pro-apoptotic proteins of both the intrinsic (Bax, Bad) and extrinsic (FADD, FasL) pathways while simultaneously downregulating key anti-apoptotic proteins (Bcl-xL, Bcl-2, XIAP, c-IAP1) [1]. This dual engagement makes VII-31 an essential reagent for investigating crosstalk between mitochondrial and death receptor-mediated apoptosis, a capability not offered by NAE inhibitors or alternative NEDDylation agonists.

G2/M Cell Cycle Checkpoint Activation Research

Researchers requiring specific G2/M phase arrest for synchronization or checkpoint signaling studies can employ VII-31 at 50-150 nM for 24 hours [1]. Unlike NAE inhibitors that induce S-phase accumulation and DNA re-replication, VII-31's G2/M blockade provides an orthogonal pharmacological intervention for dissecting cell cycle regulatory networks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for VII-31

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.